molecular formula C8H14N6O10 B075989 [(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate CAS No. 14173-62-7

[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate

Cat. No.: B075989
CAS No.: 14173-62-7
M. Wt: 354.23 g/mol
InChI Key: CHBKPOAEXQUKHL-UHFFFAOYSA-N
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Description

[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate is a complex organic compound with the molecular formula C8H14N6O10. This compound is characterized by the presence of nitroimino groups and acetate esters, making it a unique and potentially useful chemical in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate involves multiple steps, typically starting with the formation of the nitroimino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product. The detailed synthetic route may involve the following steps:

  • Formation of the nitroimino intermediate.
  • Reaction of the intermediate with methylene groups.
  • Acetylation to form the diacetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate can undergo various chemical reactions, including:

    Oxidation: The nitroimino groups can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitroimino groups can lead to the formation of amines.

    Substitution: The acetate esters can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of [(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate involves its interaction with molecular targets such as enzymes or receptors. The nitroimino groups can participate in redox reactions, while the acetate esters can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert specific effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, dinitrate (ester)
  • Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, dimethyl ester

Uniqueness

[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate is unique due to the presence of both nitroimino groups and acetate esters, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.

Properties

CAS No.

14173-62-7

Molecular Formula

C8H14N6O10

Molecular Weight

354.23 g/mol

IUPAC Name

[[[acetyloxymethyl(nitro)amino]methyl-nitroamino]methyl-nitroamino]methyl acetate

InChI

InChI=1S/C8H14N6O10/c1-7(15)23-5-10(13(19)20)3-9(12(17)18)4-11(14(21)22)6-24-8(2)16/h3-6H2,1-2H3

InChI Key

CHBKPOAEXQUKHL-UHFFFAOYSA-N

SMILES

CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

14173-62-7

Origin of Product

United States

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